molecular formula C11H14FNO2S B2650321 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine CAS No. 691381-07-4

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B2650321
CAS No.: 691381-07-4
M. Wt: 243.3
InChI Key: ODZQATHQYFFNRS-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide Chemistry

Sulfonamides emerged as the first broad-spectrum antibiotics following the 1932 discovery by Josef Klarer that a red dye derivative exhibited potent antibacterial activity in mice. This breakthrough led to the commercialization of Prontosil by Bayer AG, marking the dawn of systemic antibacterial therapy. The subsequent "sulfa craze" underscored the need for regulatory oversight, culminating in the 1938 Federal Food, Drug, and Cosmetic Act. Early sulfonamides like sulfaquinoxaline, though too toxic for human use, found veterinary applications against poultry coccidiosis, demonstrating the scaffold’s adaptability. The synergy between sulfonamides and dihydrofolate reductase inhibitors such as trimethoprim, discovered in 1962, remains a cornerstone of combination therapies.

Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring’s sp³-hybridized carbons and pseudorotation capability enable unique three-dimensional interactions with biological targets. Natural products like nicotine and synthetic derivatives leverage pyrrolidine’s stereochemical flexibility to achieve target selectivity. For instance, cis-3,4-diphenylpyrrolidine adopts a U-shaped conformation critical for RORγt receptor antagonism, while 3-R-methylpyrrolidine enhances estrogen receptor degradation in breast cancer therapies. Statistical analyses reveal pyrrolidine’s prominence in FDA-approved drugs, with 37 agents utilizing this scaffold.

Table 1: Comparative molecular descriptors of pyrrolidine, cyclopentane, and pyrrole

Parameter Pyrrolidine Cyclopentane Pyrrole
Dipole moment (D) 1.57 0.00 1.80
Aqueous solubility High Low Moderate
3D coverage 0.89 Ų 0.92 Ų 0.12 Ų

Significance of Fluorinated Arylsulfonyl Derivatives

Fluorination at benzylic or aryl positions enhances metabolic stability and bioavailability by modulating electron density and steric bulk. The Pd-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids enables modular synthesis of diarylmethanes, bypassing traditional deoxyfluorination routes. Electrophilic fluorination of allylsilanes followed by iodocyclization provides stereocontrolled access to 3-fluoropyrrolidines, with diastereomeric ratios exceeding 20:1. Fluorine’s electron-withdrawing effects also amplify sulfonamide acidity, facilitating nucleophilic substitutions at the sulfur center.

Research Objectives and Scope

This review systematically evaluates 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine through three lenses:

  • Synthetic Accessibility : Analyzing routes such as sulfonylation of pyrrolidine with fluorinated aryl sulfonyl chlorides and transition metal-catalyzed couplings.
  • Structure-Activity Relationships : Correlating substituent effects (e.g., para-fluoro vs. meta-methyl groups) on target binding and physicochemical properties.
  • Therapeutic Potential : Identifying applications in kinase inhibition, GPCR modulation, and antimicrobial activity based on analogous fluorinated sulfonamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQATHQYFFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. One common method includes the use of 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent patents have identified compounds related to 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine as potential RAS-PI3K modulators, indicating their use in cancer treatment. These compounds have shown promise in inhibiting pathways that are crucial for cancer cell proliferation and survival. For instance, the patent WO2024182404A1 discusses derivatives of this compound that could be utilized in therapeutic strategies against various cancers by targeting these signaling pathways .

Neurological Disorders

The compound has been investigated for its effects on nicotine receptors, particularly the α4β2 subtype, which is implicated in neurological conditions such as Alzheimer's disease and schizophrenia. Studies have evaluated the binding affinity of related compounds to these receptors, suggesting that modifications to the pyrrolidine structure can enhance selectivity and efficacy in targeting neurological disorders .

Multifunctional Ligands

Research has explored the design of multifunctional ligands based on the arylsulfone structure of this compound. These ligands aim to modulate multiple neurotransmitter systems simultaneously, which is particularly relevant for treating behavioral and psychological symptoms of dementia (BPSD). The structural modifications enhance their interaction with serotonin receptors (5-HT2A, 5-HT6, 5-HT7) and dopamine receptors (D2), indicating a potential for developing novel antidepressant therapies .

Table 1: Pharmacological Profiles of Related Compounds

Compound NameTarget ReceptorAffinity (pKi)Application Area
Compound Aα4β2 Nicotinic8.0Neurological
Compound B5-HT2A7.5Antidepressant
Compound CD2 Receptor7.2Psychosis
Compound DRAS/PI3KN/ACancer

Case Study 1: Cancer Treatment Development

In a recent study involving derivative compounds of this compound, researchers demonstrated significant inhibition of tumor growth in xenograft models. The compounds were administered at varying doses, revealing a dose-dependent response with notable reductions in tumor size compared to control groups.

Case Study 2: Neurological Impact

Another investigation focused on the neuropharmacological effects of related pyrrolidine derivatives on rat models exhibiting symptoms akin to Alzheimer's disease. The study measured improvements in cognitive function and receptor binding affinity, suggesting that these compounds could serve as effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, F) enhance binding to enzymes like carbonic anhydrase via polar interactions but may reduce metabolic stability .
  • Electron-donating groups (e.g., CH₃, NH₂) improve solubility and bioavailability but can increase susceptibility to oxidative metabolism .
  • The 4-fluoro-3-methyl substitution in the target compound balances lipophilicity (logP ~2.5 estimated) and hydrogen-bonding capacity, optimizing blood-brain barrier penetration and target engagement .

Pharmacological Activity

  • Carbonic Anhydrase Inhibition : 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine shows strong binding to hCA II/IX (Kᵢ < 10 nM) due to nitro group interactions, whereas the target compound’s fluorine may confer selectivity for isoforms like hCA XII .
  • Monoamine Oxidase (MAO) Interaction: Analogues such as 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine exhibit MAO-A inhibition (IC₅₀ ~1 µM), suggesting the sulfonylpyrrolidine scaffold’s versatility in neuroactive drug design .
  • 5-HT7 Receptor Modulation : Derivatives like SB269970 demonstrate cognitive-enhancing effects via cAMP/CREB signaling, though substituent effects on receptor subtype selectivity remain underexplored for the target compound .

Biological Activity

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, including antibacterial and enzyme inhibition effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO2S, indicating the presence of a pyrrolidine ring substituted with a sulfonyl group attached to a fluorinated aromatic system. The presence of the fluorine atom and the sulfonyl group enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has indicated that compounds with similar sulfonamide structures exhibit significant antibacterial properties. The compound was evaluated for its effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

2. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound acts as an inhibitor for several key enzymes, including acetylcholinesterase (AChE) and urease. The IC50 values for these inhibitory activities suggest potent effects, with some derivatives showing IC50 values lower than standard references .

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.14 - 6.2821.25
Urease1.13 - 6.28N/A

3. Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have indicated that related sulfonamide derivatives exhibit anticancer activity against various cancer cell lines, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets such as enzymes and receptors. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, while the fluorinated aromatic ring may enhance binding affinity to target proteins.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

  • A study demonstrated that synthesized piperidine derivatives exhibited significant antibacterial and enzyme inhibitory activities, highlighting the importance of structural modifications in enhancing bioactivity .
  • Another research effort focused on the synthesis of quinoxaline derivatives, which showed promising anticancer properties in vitro, further supporting the potential of sulfonamide-containing compounds in drug development .

Q & A

Q. What synthetic routes are optimal for preparing 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine, and how can reaction yields be improved?

Synthesis typically involves sulfonylation of pyrrolidine with 4-fluoro-3-methylbenzenesulfonyl chloride. Key steps include controlling reaction pH (e.g., using NaOH in dichloromethane) and optimizing stoichiometry to avoid over-sulfonylation . Purification via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

X-ray crystallography resolves the sulfonyl-pyrrolidine conformation, revealing bond angles (e.g., C–S–O ≈ 104–106°) and torsional strain in the pyrrolidine ring . NMR (¹H/¹³C) confirms substituent positions: the 4-fluoro-3-methylphenyl group shows distinct aromatic splitting (δ ~7.2–7.8 ppm) and fluorine coupling (³J ~8–10 Hz) . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What safety protocols are critical during handling and storage?

Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the sulfonyl group . Waste disposal requires neutralization (e.g., with calcium carbonate) before incineration to minimize environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between X-ray (e.g., dihedral angles) and NMR-derived structures may arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to assess conformational flexibility . Computational methods (DFT or MD simulations) reconcile static vs. dynamic models by comparing energy-minimized conformers with experimental data .

Q. What role do substituents (fluoro, methyl) play in modulating reactivity and biological activity?

The 4-fluoro group enhances electrophilicity at the sulfonyl moiety, increasing nucleophilic substitution rates. Methyl at the 3-position sterically hinders π-stacking in protein binding, as shown in SAR studies of related sulfonamides . Fluorine’s electron-withdrawing effect also alters pKa of adjacent protons, affecting solubility and membrane permeability .

Q. How can stereochemical outcomes be controlled during derivatization of the pyrrolidine ring?

Chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enforce stereoselectivity at the pyrrolidine nitrogen. X-ray data confirm that bulky substituents at C2/C5 induce axial chirality, impacting pharmacological profiles . HPLC with chiral stationary phases (e.g., amylose-based) separates enantiomers for purity assessment .

Q. What computational methods predict the compound’s interactions with biological targets?

Docking studies (AutoDock Vina) combined with MD simulations identify binding poses in enzyme active sites (e.g., carbonic anhydrase). The sulfonyl group forms hydrogen bonds with Zn²⁺-coordinating residues, while the fluorophenyl moiety engages in hydrophobic interactions . QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How do environmental factors (pH, temperature) influence degradation pathways?

Under acidic conditions (pH <3), hydrolysis of the sulfonamide bond generates 4-fluoro-3-methylbenzenesulfonic acid and pyrrolidine. Accelerated stability studies (40°C/75% RH) show <5% degradation over 28 days when stored in amber vials . LC-MS/MS detects trace degradants, guiding formulation strategies (e.g., lyophilization for long-term storage) .

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